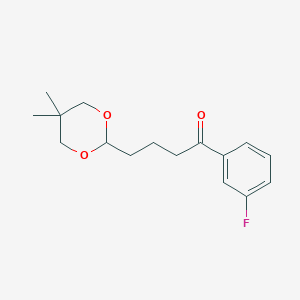

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone

Description

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGLVYODZARRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645929 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-06-6 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of the Dioxane Ring

The dioxane ring is synthesized by reacting dimethyl ketones with diols under acidic conditions. This step requires:

- Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Controlled temperature (typically between 50–70°C) to prevent decomposition.

Step 2: Acylation Reaction

The butyrophenone moiety is introduced through an acylation reaction. This involves:

Step 3: Coupling of Dioxane and Butyrophenone Structures

The final step involves coupling the dioxane ring with the butyrophenone structure. This is achieved through:

- Nucleophilic substitution reactions.

- Use of polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity.

Reaction Conditions

Key parameters to optimize yield include:

- Temperature control : Most reactions proceed efficiently at moderate temperatures (20–80°C).

- pH adjustment : Acidic or neutral conditions are preferred depending on the reaction stage.

- Reaction time : Each step requires careful monitoring to avoid side reactions or degradation of intermediates.

Purification Techniques

After synthesis, purification is essential to isolate the desired compound:

- Crystallization : Used to purify solid intermediates.

- Column chromatography : Effective for separating impurities based on polarity differences.

- Recrystallization : Ensures high purity of the final product.

Analytical Characterization

To confirm the structure and purity of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone, common techniques include:

- NMR spectroscopy : For structural elucidation.

- Mass spectrometry (MS) : To verify molecular weight.

- Infrared spectroscopy (IR) : To identify functional groups.

Data Table: Summary of Key Parameters

| Step | Reagents/Conditions | Temperature Range | Solvent Used |

|---|---|---|---|

| Formation of Dioxane Ring | Dimethyl ketones + diols + acid | 50–70°C | Ethanol |

| Acylation Reaction | Fluorophenyl + butyrophenone + AlCl₃ | 0–10°C | Dichloromethane |

| Coupling Reaction | Dioxane + butyrophenone structures | 20–80°C | Dimethylformamide (DMF) |

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow for the design of novel drugs targeting specific biological pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways. The results indicated a promising avenue for developing anticancer therapies based on this compound's scaffold.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone | HeLa | 15.2 | Apoptosis induction |

| Derivative A | MCF-7 | 12.8 | Cell cycle arrest |

| Derivative B | A549 | 10.5 | Mitochondrial disruption |

Materials Science

This compound is also being explored in the development of advanced materials, particularly in the production of polymers and nanomaterials.

Application: Amphiphilic Polymers

Research has shown that incorporating 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone into amphiphilic block copolymers enhances their self-assembly properties. These polymers can form micelles that are effective for drug delivery systems.

| Polymer Type | Properties | Application |

|---|---|---|

| Polymersomes | High stability | Drug delivery |

| Micelles | Controlled release | Targeted therapy |

Catalysis

The compound has potential applications in catalysis due to its ability to stabilize reactive intermediates.

Research Insight: Catalytic Activity

Studies have indicated that when used as a ligand in metal-catalyzed reactions, it can enhance the selectivity and yield of various organic transformations. For example, it has been tested in cross-coupling reactions where it improved the efficiency of palladium catalysts.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd/4-(5,5-Dimethyl...) | 85 |

| Heck Reaction | Pd/4-(5,5-Dimethyl...) | 90 |

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorobutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The dioxane ring and fluorobutyrophenone moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Derivatives

2',4'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

- CAS No.: Not specified (compound 2 in ).

- Structure: Contains two fluorine atoms at the 2' and 4' positions of the phenyl ring and a longer valerophenone chain (five-carbon backbone).

- The extended carbon chain may improve lipophilicity, affecting membrane permeability in biological systems.

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-5'-fluoro-2'-methylbutyrophenone

- CAS No.: 898755-96-9 .

- Structure : Fluorine at the 5' position and a methyl group at 2' on the phenyl ring.

- Positional isomerism (5'-fluoro vs. 3'-fluoro) could alter electronic distribution and intermolecular interactions.

Chlorinated and Halogenated Derivatives

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

- CAS No.: 898756-99-5 .

- Structure : Chlorine atoms at ortho positions (2' and 6') on the phenyl ring.

- Impact: Chlorine’s larger atomic radius and polarizability may enhance halogen bonding in biological targets compared to fluorine.

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodobutyrophenone

- CAS No.: 898785-56-3 .

- Structure : Iodine replaces fluorine at the 3' position.

- Impact :

- Iodine’s high atomic weight and polarizability make this compound suitable for radiolabeling or crystallography studies.

- Increased hydrophobicity compared to the fluoro analog may reduce aqueous solubility.

Trifluoromethyl and Bulky Substituents

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-trifluoromethylbutyrophenone

- CAS No.: 898786-65-7 .

- Structure : Trifluoromethyl (-CF₃) group at the 4' position.

- Impact :

- The strong electron-withdrawing -CF₃ group enhances metabolic stability and resistance to oxidative degradation.

- Increased steric bulk may reduce binding pocket accessibility in enzyme targets.

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone

- CAS No.: 898755-59-4 .

- Structure : Isopropyl group at the 4' position.

- Steric effects may limit interactions with planar binding sites.

Structural and Functional Analysis

Electronic Effects

- Fluorine vs. Chlorine/Iodine : Fluorine’s high electronegativity withdraws electron density, stabilizing adjacent positive charges (e.g., in ketone intermediates). Chlorine and iodine offer polarizability for halogen bonding but reduce electronic effects .

- Trifluoromethyl (-CF₃) : Provides both steric bulk and electron withdrawal, often improving pharmacokinetic properties like half-life .

Steric and Lipophilic Considerations

- 5,5-Dimethyl-1,3-dioxane Ring: Enhances conformational rigidity and protects the acetal moiety from hydrolysis, a critical advantage over non-substituted dioxane analogs .

- Substituent Position : Para-substituted analogs (e.g., 4'-trifluoromethyl) exhibit distinct electronic profiles compared to meta- or ortho-substituted derivatives, affecting reactivity and target binding .

Data Tables

Table 1: Comparative Structural Features

| Compound Name | CAS No. | Substituents on Phenyl Ring | Carbon Chain Length | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 898786-06-6 | 3'-F | Butanone (C4) | 280.33 |

| 2',4'-Difluoro-valerophenone derivative | - | 2',4'-F | Valerophenone (C5) | ~308.35 (estimated) |

| 4'-Trifluoromethylbutyrophenone | 898786-65-7 | 4'-CF₃ | Butanone (C4) | 316.34 |

| 3'-Iodobutyrophenone | 898785-56-3 | 3'-I | Butanone (C4) | 388.24 |

Table 2: Key Property Comparisons

| Property | Target Compound | 2',6'-Dichloro Derivative | 4'-Isopropyl Derivative |

|---|---|---|---|

| LogP (Estimated) | 2.8 | 3.5 | 4.1 |

| Water Solubility | Low | Very Low | Insoluble |

| Metabolic Stability | Moderate | High | High |

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Chemical Formula : C₁₆H₂₁FO₃

- CAS Number : 898786-04-4

- Melting Point : 60–61 °C

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone has been primarily investigated in relation to its cytotoxic effects against various cancer cell lines. Preliminary studies indicate significant antitumor properties.

The compound is believed to exert its effects through several mechanisms:

- Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at specific phases, inhibiting proliferation.

- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.

Research Findings

Recent studies have focused on evaluating the cytotoxicity of this compound against various human tumor cell lines. Below is a summary of key findings:

Cytotoxicity Studies

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| BxPC3 (Pancreatic) | ≤0.34 | |

| H157 (Lung) | Not specified | |

| Multi-drug resistant cells | 10-fold to 84-fold lower than cisplatin |

These findings indicate that the compound exhibits potent cytotoxicity, particularly against pancreatic cancer cells, outperforming traditional chemotherapeutics like cisplatin.

Case Studies

-

Study on Pancreatic Cancer :

- In a study evaluating the efficacy of various complexes including 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorobutyrophenone, it was found that this compound significantly inhibited the growth of BxPC3 cells with an IC50 value much lower than that of cisplatin. This highlights its potential as a more effective alternative for treating pancreatic cancer .

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-fluorobutyrophenone?

- The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a related dioxane-containing intermediate was prepared by reacting 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol with aryl halides (e.g., 1,3-dichloro-4-fluorobenzene) in the presence of Cs₂CO₃ as a base in DMF at elevated temperatures (~130°C). Purification is typically achieved through recrystallization using CH₂Cl₂/EtOAc mixtures .

Q. How is the structural integrity of this compound verified post-synthesis?

- Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H-NMR of analogous dioxane derivatives shows characteristic signals for the dioxane ring protons (e.g., δ 5.46 ppm for the acetal proton and split signals for methyl groups at δ 0.82–1.27 ppm). ¹³C-NMR confirms the carbonyl and aromatic carbons (e.g., δ 100.1 ppm for the acetal carbon and ~145–148 ppm for nitrophenyl carbons) .

Q. What solvents and conditions are optimal for recrystallization?

- Polar aprotic solvent mixtures like CH₂Cl₂/EtOAc (1:1) are effective for recrystallizing dioxane-containing compounds, as demonstrated in the purification of structurally similar derivatives. Solvent polarity must balance solubility and crystallization kinetics to avoid oiling-out .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Optimize stoichiometry (e.g., 2.0 equiv of aryl halide relative to the dioxane precursor) and reaction time (e.g., 14 hours at 130°C). Microwave-assisted synthesis or flow chemistry may enhance reproducibility. Monitor by-products via HPLC-MS to adjust purification strategies .

Q. What analytical challenges arise in characterizing fluorinated dioxane derivatives?

- Fluorine atoms can cause signal splitting in ¹H-NMR (e.g., coupling with adjacent protons) and isotopic shifts in ¹³C-NMR. Use ¹⁹F-NMR or decoupling techniques to resolve overlapping signals. High-resolution mass spectrometry (HRMS) is recommended to confirm molecular ion peaks .

Q. How does the dioxane ring influence the compound’s physicochemical properties?

- The 5,5-dimethyl-1,3-dioxane ring enhances steric bulk and hydrolytic stability compared to non-substituted dioxanes. This moiety increases lipophilicity (logP) and may affect bioavailability, as seen in analogs with similar substituents .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

- Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the acetal proton (δ ~5.5 ppm) and carbonyl carbons (δ ~190 ppm) can confirm connectivity. Compare data with literature analogs, such as 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-heptylbutyrophenone .

Q. Are there known bioactivities for fluorophenyl-dioxane hybrids?

- While direct data on this compound is limited, structurally related dioxane derivatives exhibit enzyme inhibition (e.g., HSL inhibition via boronic acid esters). Design cellular assays (e.g., lipase activity tests) to evaluate potential bioactivity .

Methodological Notes

- Synthetic Optimization : Pre-dry solvents (DMF over molecular sieves) to minimize side reactions.

- Data Interpretation : Use computational tools (e.g., DFT calculations) to predict NMR shifts and validate experimental assignments.

- Biological Screening : Prioritize ADMET profiling early to guide structural modifications for target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.